(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
BenchChem offers high-quality (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-5-2-3-8-17(14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-6-4-7-16(22)11-15/h2-12,23H,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSPPYOXKMQNZ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide represents a novel class of thiazine derivatives that exhibit significant potential in medicinal chemistry. Its unique structure combines a thieno-thiazine core with fluorinated and aromatic substituents, which may contribute to its biological activities.
Chemical Structure and Properties
- Molecular Formula : C21H17FN2O3S2
- Molecular Weight : 428.5 g/mol
- CAS Number : 894684-94-7
The compound's structure includes a thieno[3,2-c][1,2]thiazine backbone, which is known for its diverse biological properties. The presence of the fluorobenzyl and methylphenylamino groups enhances its reactivity and potential pharmacological effects.
Biological Activity Overview
Research into the biological activity of this compound indicates a range of pharmacological effects:
- Antiproliferative Activity : Similar compounds in the thiazine class have demonstrated potent antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown effectiveness in inhibiting cancer cell growth by inducing metabolic pathways that lead to cell death through DNA adduct formation .
- Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive metabolites that bind to cellular macromolecules, thereby exerting cytotoxic effects on sensitive cancer cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Fluorinated Benzothiazoles : A study demonstrated that fluorinated derivatives exhibited strong antiproliferative activity without a biphasic dose-response relationship. This suggests a more predictable pharmacological profile compared to their non-fluorinated counterparts .
- Metabolic Activation : Research indicated that certain thiazine derivatives could induce cytochrome P450 enzyme expression in sensitive cancer cells, enhancing their metabolic activation and subsequent cytotoxicity. This mechanism is crucial for the development of effective chemotherapeutic agents .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | 894684-94-7 | C21H17FN2O3S2 | Antiproliferative |
| 5F 203 (Fluorinated Benzothiazole) | NSC 703786 | C16H14FN3S | Antiproliferative without biphasic response |
| DF 203 (Unfluorinated Benzothiazole) | NSC 674495 | C16H14N2S | Antiproliferative with biphasic response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
